4,4'-Dichlorobiphenyl

Catalog No.
S564615
CAS No.
2050-68-2
M.F
C12H8Cl2
M. Wt
223.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dichlorobiphenyl

CAS Number

2050-68-2

Product Name

4,4'-Dichlorobiphenyl

IUPAC Name

1-chloro-4-(4-chlorophenyl)benzene

Molecular Formula

C12H8Cl2

Molecular Weight

223.09 g/mol

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H

InChI Key

YTBRNEUEFCNVHC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl

Solubility

2.78e-07 M

Synonyms

4,4'-dichlorobiphenyl, 4-DCB cpd

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl
  • Microbial degradation

    Studies have investigated the ability of various microorganisms to break down 4,4'-DCB. Research has shown that certain anaerobic bacteria can dechlorinate 4,4'-DCB under specific conditions, converting it into less chlorinated compounds like 4-chlorobiphenyl and biphenyl []. Additionally, the white rot fungus Phanerochaete chrysosporium has been shown to degrade 4,4'-DCB, with some mineralization occurring [].

  • Factors affecting degradation

    Research suggests that the number and position of chlorine atoms on a PCB molecule significantly impact its biodegradability. Generally, PCBs with fewer chlorine atoms, like 4,4'-DCB, are more susceptible to degradation compared to those with higher chlorine content [, ].

Potential applications in Bioremediation

Due to its degradability compared to other PCBs, 4,4'-DCB has been explored as a potential tool in bioremediation efforts.

  • Bioaugmentation: Research has investigated the use of 4,4'-DCB-degrading microorganisms to enhance the biodegradation of more complex and persistent PCB mixtures in contaminated environments []. This approach, known as bioaugmentation, involves introducing microorganisms capable of degrading specific contaminants into an environment to stimulate their breakdown.

4,4'-Dichlorobiphenyl is a synthetic organic compound belonging to the class of polychlorinated biphenyls (PCBs). It has the molecular formula C₁₂H₈Cl₂ and a molecular weight of approximately 223.1 g/mol. This compound consists of two phenyl rings connected by a single bond, with two chlorine atoms substituted at the para positions of one of the rings. 4,4'-Dichlorobiphenyl is known for its stability and resistance to degradation, making it a persistent environmental contaminant. It is categorized as a hazardous substance due to its toxic effects on aquatic life and potential to cause long-term ecological damage .

  • Suspected endocrine disruptor: As mentioned earlier, there is ongoing research on potential endocrine disruption effects, which require further investigation.
  • Environmental persistence: The stability and low biodegradability of 4,4'-Dichlorobiphenyl can lead to its accumulation in the environment, potentially impacting ecosystems.
Typical of chlorinated aromatic compounds. Notable reactions include:

  • Photoreduction: Under ultraviolet light, 4,4'-dichlorobiphenyl can undergo photoreduction, leading to the formation of less chlorinated biphenyls or other degradation products .
  • Nucleophilic Substitution: The chlorine atoms in 4,4'-dichlorobiphenyl can be replaced by nucleophiles in reactions with strong bases, which can lead to the synthesis of various derivatives .
  • Oxidation: It can be oxidized under certain conditions, potentially leading to the formation of more polar and water-soluble compounds .

Research indicates that 4,4'-dichlorobiphenyl exhibits significant biological activity, particularly concerning its toxicity:

  • Toxicity: It is classified as very toxic to aquatic organisms and can cause long-lasting effects in marine environments .
  • Endocrine Disruption: Like many PCBs, 4,4'-dichlorobiphenyl has been implicated in endocrine disruption, affecting hormonal balance in wildlife and potentially humans .
  • Carcinogenic Potential: Some studies suggest that exposure to chlorinated biphenyls may be associated with an increased risk of cancer due to their ability to interfere with cellular processes .

Several methods have been developed for synthesizing 4,4'-dichlorobiphenyl:

  • Chlorination of Biphenyl: The most common method involves the chlorination of biphenyl using chlorine gas in the presence of a Lewis acid catalyst. This method allows for selective substitution at the para position .
  • Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce chlorine atoms into the biphenyl structure under controlled conditions to minimize unwanted byproducts .

4,4'-Dichlorobiphenyl has several applications primarily in industrial settings:

  • Intermediate in Chemical Synthesis: It serves as an intermediate for synthesizing other chemicals and polymers due to its stable aromatic structure .
  • High-Performance Polymers: The compound is used as a building block for high-performance polymers that require thermal stability and chemical resistance .
  • Research Tool: In scientific research, it is often used as a model compound for studying the behavior and toxicity of chlorinated aromatic compounds .

Several compounds share structural similarities with 4,4'-dichlorobiphenyl. Here are some notable examples:

Compound NameChemical FormulaChlorination PatternUnique Features
BiphenylC₁₂H₁₀No chlorineBaseline compound without halogen substitution
2,2',5,5'-TetrachlorobiphenylC₁₂H₈Cl₄Four chlorine atomsHigher chlorination leads to increased toxicity
3,3',4,4'-TetrachlorobiphenylC₁₂H₈Cl₄Four chlorine atomsKnown for specific endocrine-disrupting properties
2,2',3-TrichlorobiphenylC₁₂H₉Cl₃Three chlorine atomsLess persistent than 4,4'-dichlorobiphenyl

Uniqueness

The unique aspect of 4,4'-dichlorobiphenyl lies in its specific chlorination pattern at the para positions which contributes to its distinct chemical behavior and biological activity compared to other polychlorinated biphenyls. Its stability makes it particularly resistant to environmental degradation processes.

XLogP3

5.6

Boiling Point

317.0 °C

LogP

5.23 (LogP)

Melting Point

149.3 °C

UNII

DOF6S5DT2R

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 195 companies with hazard statement code(s):;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.35e-04 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

2050-68-2

Wikipedia

4,4'-dichlorobiphenyl

Dates

Last modified: 08-15-2023

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